(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride
Overview
Description
(1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride: is a chemical compound with the molecular formula C4H9ClN4 It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the cycloaddition reaction known as “click chemistry.” This method uses azides and alkynes to form 1,2,3-triazoles in the presence of a copper catalyst. The reaction is highly efficient and can be performed under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry reactions, where the reactants are combined in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where it may be converted into various oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while reduction may produce reduced triazole compounds .
Scientific Research Applications
Chemistry: In chemistry, (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be functionalized to create a wide range of derivatives .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. Its ability to form stable triazole rings makes it useful in bioconjugation techniques .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. It can be incorporated into drug molecules to enhance their stability and bioavailability .
Industry: In industry, this compound is used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(1-benzyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride: This compound has a benzyl group instead of a methyl group, which can affect its chemical properties and applications.
(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride: This isomer has a different arrangement of nitrogen atoms in the triazole ring, leading to different reactivity and applications.
Uniqueness: The uniqueness of (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride lies in its specific triazole ring structure and the presence of a methyl group. This combination provides a balance of stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(1-methyltriazol-4-yl)methanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c1-8-3-4(2-5)6-7-8;/h3H,2,5H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIXCYWIWORVHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
612511-67-8 | |
Record name | 1H-1,2,3-Triazole-4-methanamine, 1-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=612511-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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